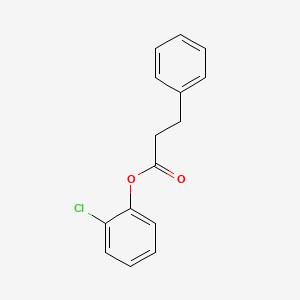
2-chlorophenyl 3-phenylpropanoate
Overview
Description
2-chlorophenyl 3-phenylpropanoate is a useful research compound. Its molecular formula is C15H13ClO2 and its molecular weight is 260.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.0604073 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Recognition Applications
2-Chlorophenyl 3-phenylpropanoate derivatives have been utilized in chiral recognition applications. For example, novel chiral PEDOTs, which are derivatives of 3,4-ethylenedioxythiophene (EDOT), have been synthesized for selective recognition of 3,4-dihydroxyphenylalanine (DOPA) enantiomers. These derivatives exhibit good redox activity and stability, showcasing potential in analytical chemistry for enantioselective recognition processes (Dong et al., 2015).
Catalysis and Environmental Applications
Copper-doped titanium dioxide, synthesized using 2-chlorophenol, has been employed for photocatalytic degradation of chlorophenols under visible light. This application is significant in environmental chemistry, particularly for treating chlorophenol contaminants in natural and artificial conditions (Lin et al., 2018).
Organic Synthesis and Chemical Transformations
In organic synthesis, this compound compounds have been used in various chemical transformations. For instance, they have been involved in Friedel-Crafts alkylation reactions, demonstrating specific reaction mechanisms and stereochemical outcomes (Masuda et al., 1983). Additionally, these compounds are integral in synthesizing novel antibacterial agents and demonstrating potential for pharmacological applications (Sheikh et al., 2009).
Spectroscopy and Computational Studies
This compound derivatives have been the subject of extensive spectroscopic and computational studies. These studies provide insights into molecular structures, vibrational frequencies, and chemical shifts, enhancing the understanding of their physical and chemical properties (Demir et al., 2016).
Properties
IUPAC Name |
(2-chlorophenyl) 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-13-8-4-5-9-14(13)18-15(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSINDCLVLZUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5663590.png)
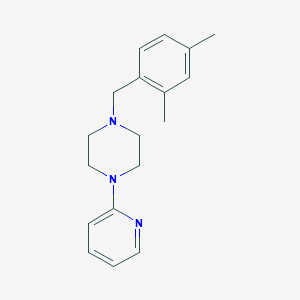
![4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5663600.png)
![[(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5663605.png)
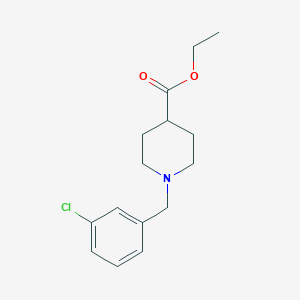
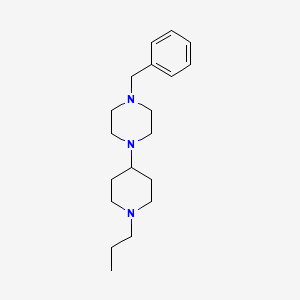
![(6-bromo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B5663616.png)
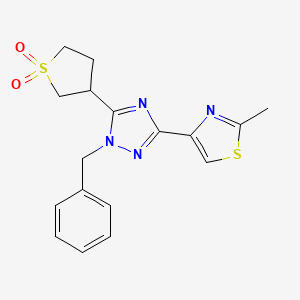
![1-[3-(4-morpholinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5663645.png)
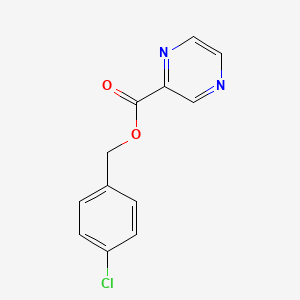
![N-(2,5-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5663663.png)
![(1R*,5R*)-6-[(3-ethyl-5-isoxazolyl)methyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5663669.png)
![1-[2-(2-biphenylyloxy)ethyl]-1H-imidazole](/img/structure/B5663676.png)
![2-[(3,3-diphenylpiperidin-1-yl)methyl]pyrimidine](/img/structure/B5663691.png)
